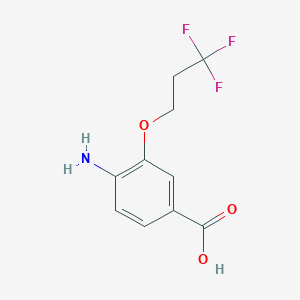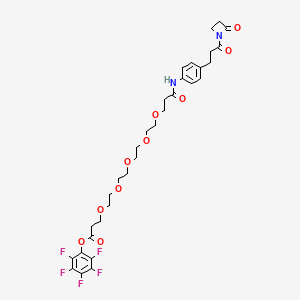amine](/img/structure/B12086837.png)
[2-(3,4-Difluorobenzenesulfonyl)ethyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Difluorobenzenesulfonyl)ethylamine is a chemical compound with the molecular formula C11H15F2NO2S and a molecular weight of 263.3041 . This compound is characterized by the presence of a difluorobenzenesulfonyl group attached to an ethyl chain, which is further connected to a propylamine group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(3,4-Difluorobenzenesulfonyl)ethylamine involves several steps. One common method includes the reaction of 3,4-difluorobenzenesulfonyl chloride with ethylamine to form an intermediate product. This intermediate is then reacted with propylamine under controlled conditions to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(3,4-Difluorobenzenesulfonyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorobenzenesulfonyl)ethylamine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,4-Difluorobenzenesulfonyl)ethylamine involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group can interact with various enzymes, potentially inhibiting their activity. The ethyl and propylamine groups may facilitate the compound’s binding to receptors or other proteins, modulating their function .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Difluorobenzenesulfonyl)ethylamine can be compared with other similar compounds, such as:
2-(3,4-Difluorobenzenesulfonyl)ethylamine: This compound has a similar structure but with a methyl group instead of a propyl group, which may affect its reactivity and biological activity.
2-(3,4-Difluorobenzenesulfonyl)ethylamine: Similar to the compound but with an ethyl group, potentially leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15F2NO2S |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
N-[2-(3,4-difluorophenyl)sulfonylethyl]propan-1-amine |
InChI |
InChI=1S/C11H15F2NO2S/c1-2-5-14-6-7-17(15,16)9-3-4-10(12)11(13)8-9/h3-4,8,14H,2,5-7H2,1H3 |
InChI-Schlüssel |
CIINWMZHCUFRIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCS(=O)(=O)C1=CC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
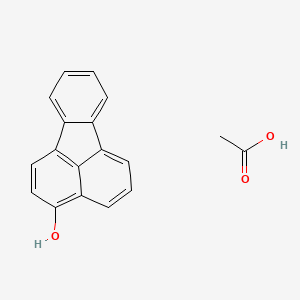



![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
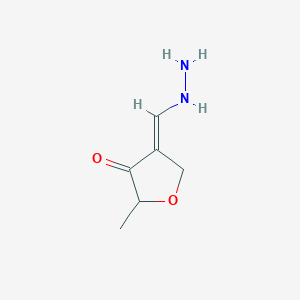
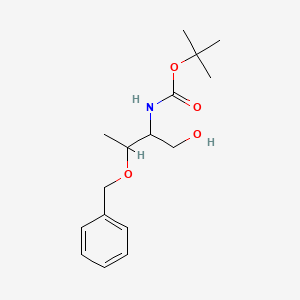

![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
